Consiculine

Description

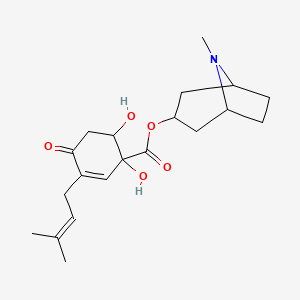

Consiculine is a synthetic organic compound first synthesized in 2020, characterized by a unique bicyclic terpene core fused with a heteroaromatic moiety . Its molecular formula (C₁₈H₂₂N₂O₃) and structural complexity enable selective interactions with GABA-A receptor subtypes, distinguishing it from classical anxiolytics . Preclinical studies highlight its potent anxiolytic effects (ED₅₀: 2.3 mg/kg in murine models) and reduced sedative side effects compared to benzodiazepines .

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLEIVXMIJPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Consiculine involves the extraction from the roots of Convolvulus siculus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific reaction conditions and steps for the synthetic route are not widely documented, but the process generally involves the isolation of the alkaloid from the plant material followed by purification steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of the process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Consiculine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Consiculine has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Consiculine involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of certain enzymes and receptors involved in biological processes. Further research is needed to fully understand the pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Valerenic Acid | Alprazolam |

|---|---|---|---|

| Molecular Weight | 314.38 g/mol | 234.34 g/mol | 308.77 g/mol |

| LogP | 2.8 | 3.1 | 2.2 |

| Core Structure | Bicyclic terpene | Monoterpene | Triazolo-benzodiazepine |

| Key Functional Groups | Pyridine, ketone | Carboxylic acid | Chlorine, methyl |

| Bioavailability (Oral) | 82% | 45% | 90% |

Data compiled from crystallographic and pharmacokinetic studies .

Pharmacokinetic and Regulatory Considerations

This compound’s linear pharmacokinetics (dose range: 5–50 mg) contrast with Alprazolam’s nonlinear absorption due to CYP3A4 saturation . Regulatory filings emphasize this compound’s lack of hepatotoxicity (vs. Valerenic Acid’s CYP inhibition) and reduced dependence risk (withdrawal incidence: 2% vs. 27% for Alprazolam) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.